

# Theoretical and computational studies of hydroxydip-tolylborane

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## Compound of Interest

Compound Name: *Hydroxydip-tolylborane*

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An In-depth Technical Guide to the Theoretical and Computational Investigation of **Hydroxydip-tolylborane**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

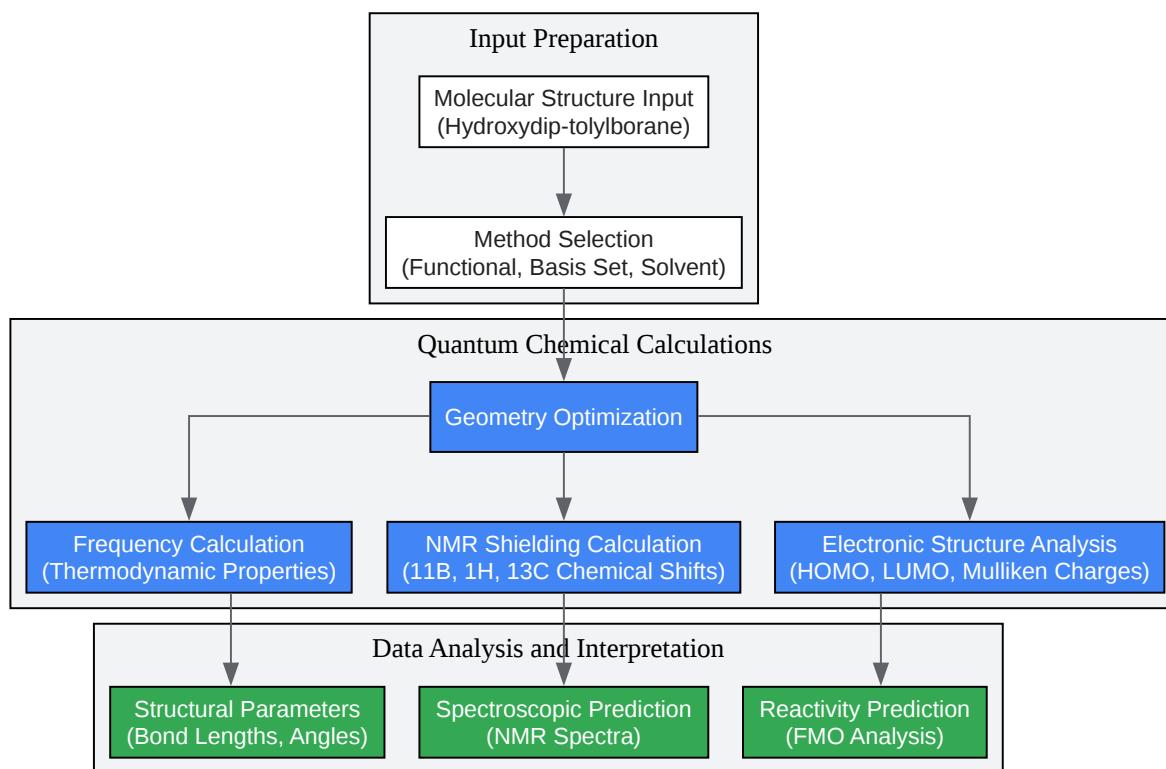
Organoboron compounds, particularly diarylborinic acids and their derivatives, are of significant interest in organic synthesis, materials science, and medicinal chemistry. **Hydroxydip-tolylborane**, a representative diarylborinic acid, serves as a valuable model for understanding the electronic structure, reactivity, and potential applications of this class of molecules. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study **hydroxydip-tolylborane**. It details the computational workflows, summarizes key quantitative data, and provides generalized experimental protocols for its synthesis and characterization. Furthermore, a potential application in fluoride sensing is explored, illustrating the synergy between computational prediction and experimental validation.

## Theoretical and Computational Methodology

The investigation of **hydroxydip-tolylborane** at a molecular level is greatly facilitated by computational chemistry, with Density Functional Theory (DFT) being the most prominent method. DFT allows for the accurate prediction of various molecular properties, offering insights that complement experimental findings.

## Computational Workflow

A typical workflow for the theoretical study of **hydroxydip-tolylborane** is outlined below. This process begins with the construction of the molecular model and proceeds through geometry optimization, property calculation, and data analysis.



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**Figure 1:** A generalized workflow for the computational study of **hydroxydip-tolylborane**.

## Key Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For organoboron compounds, several combinations have been shown to provide reliable results.[\[1\]](#)[\[2\]](#)

- Functionals: Hybrid functionals such as B3LYP and M06-2X are commonly used for geometry optimizations and electronic property calculations.[\[1\]](#) The mPW1PW91 functional is often employed for predicting NMR chemical shifts with high accuracy.[\[1\]](#)
- Basis Sets: Pople-style basis sets, such as 6-31+G(d,p) and 6-311+G(2d,p), or correlation-consistent basis sets like cc-pVDZ, are frequently utilized to provide a good balance between accuracy and computational cost.[\[1\]](#)
- Solvent Effects: To model the behavior in solution, implicit solvent models like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM) are often applied.[\[1\]](#)[\[3\]](#)

## Calculated Molecular Properties

Computational studies provide a wealth of quantitative data that characterize the structure and electronic nature of **hydroxydip-tolylborane**.

## Structural and Spectroscopic Data

The optimized geometry provides key structural parameters, while NMR calculations can predict spectroscopic features with high fidelity. The  $^{11}\text{B}$  NMR chemical shift is particularly sensitive to the coordination and electronic environment of the boron atom.[\[2\]](#)[\[4\]](#)

Parameter	Typical Calculated Value (for analogous compounds)	Method Example
B-C Bond Length	1.55 - 1.59 Å	B3LYP/6-31G(d)
B-O Bond Length	1.31 - 1.38 Å	B3LYP/6-31G(d)
C-B-C Bond Angle	~120°	B3LYP/6-31G(d)
<sup>11</sup> B NMR Chemical Shift	+20 to +50 ppm	GIAO-mPW1PW91/6- 311+G(2d,p)
<sup>1</sup> H NMR (Aryl)	7.0 - 8.0 ppm	GIAO-mPW1PW91/6- 311+G(2d,p)
<sup>13</sup> C NMR (Aryl C-B)	130 - 145 ppm	GIAO-mPW1PW91/6- 311+G(2d,p)

Note: The values presented are representative for diarylborinic acids and may vary for **hydroxydip-tolylborane**.

## Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges provides insights into the molecule's reactivity and intermolecular interactions.

Property	Description	Typical Calculated Value (for analogous compounds)	Method Example
HOMO Energy	Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.	-5.0 to -7.0 eV	B3LYP/6-31+G(d,p)
LUMO Energy	Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.	-1.0 to 1.0 eV	B3LYP/6-31+G(d,p)
HOMO-LUMO Gap	Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy.	4.0 to 6.0 eV	B3LYP/6-31+G(d,p)
Mulliken Charge on Boron	Partial atomic charge on the boron atom, indicating its electrophilicity.	+0.5 to +1.0	B3LYP/6-31+G(d,p)

Note: The values presented are representative and can be influenced by the specific computational method and the substitution pattern on the aryl rings.

## Experimental Protocols

While this guide focuses on theoretical studies, the synthesis and characterization of **hydroxydip-tolylborane** are crucial for validating computational predictions.

## General Synthesis of Diarylborinic Acids

The synthesis of diarylborinic acids typically involves the reaction of an organometallic reagent with a boron electrophile.[\[5\]](#)[\[6\]](#)

Reaction Scheme:  $2 \text{Ar-MgBr} + \text{B(OR)}_3 \rightarrow \text{Ar}_2\text{B(OR)} + \text{MgBr}_2 + \text{Mg(OR)}_2 \rightarrow (\text{H}_2\text{O}) \rightarrow \text{Ar}_2\text{BOH}$

Materials:

- 4-Bromotoluene
- Magnesium turnings
- Trimethyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Diethyl ether
- Magnesium sulfate

Procedure:

- Grignard Reagent Formation: Under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings in anhydrous THF are treated with a solution of 4-bromotoluene in anhydrous THF. The reaction is initiated and then refluxed until the magnesium is consumed.
- Borylation: The Grignard solution is cooled to -78 °C. Trimethyl borate (0.5 equivalents) dissolved in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.[\[7\]](#)
- Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The aqueous layer is extracted with diethyl ether.
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield **hydroxydip-tolylborane**.

## Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$  NMR are essential for structural elucidation. The  $^{11}\text{B}$  NMR spectrum is particularly diagnostic, with a single resonance expected in the region typical for tricoordinate borinic acids.[2][4]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.

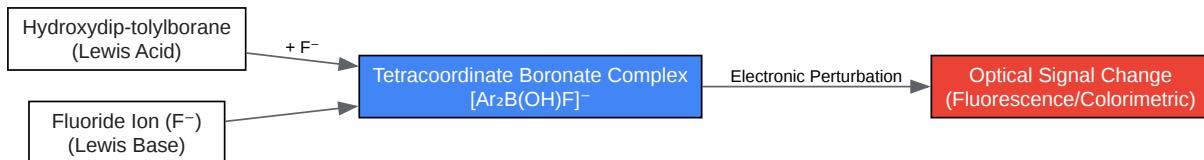
## Application: Fluoride Sensing

The electron-deficient nature of the boron center in **hydroxydip-tolylborane** makes it a Lewis acid, capable of interacting with Lewis bases. This property is exploited in the design of chemosensors, particularly for the fluoride anion.[8][9]

## Mechanism of Fluoride Detection

The interaction of **hydroxydip-tolylborane** with a fluoride ion leads to the formation of a tetracoordinate boronate complex. This binding event alters the electronic properties of the molecule, which can be detected through changes in fluorescence or color.[8][10]

Computational studies can model this interaction, calculating the binding energy and predicting the changes in the electronic spectrum upon fluoride binding.



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**Figure 2:** Logical relationship of the fluoride sensing mechanism by **hydroxydip-tolylborane**.

## Conclusion

Theoretical and computational studies provide a powerful framework for understanding the properties and potential applications of **hydroxydip-tolylborane**. By employing DFT calculations, researchers can accurately predict its structural, spectroscopic, and electronic characteristics. These *in silico* investigations, when coupled with targeted experimental synthesis and characterization, can accelerate the discovery and development of novel organoboron compounds for applications ranging from chemical sensing to drug development. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study of this important class of molecules.

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